

Performance Characteristics of Ketotifen Quantification Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: Ketotifen-d3Fumarate

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This guide provides a comprehensive comparison of the analytical performance for the quantification of Ketotifen, a non-competitive H1-antihistamine and mast cell stabilizer, utilizing a deuterated internal standard. The primary focus is on the linearity, precision, and accuracy of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering valuable insights for researchers, scientists, and professionals in drug development. The use of a deuterated internal standard, such as Ketotifen-d3, is a gold standard in quantitative bioanalysis, effectively minimizing matrix effects and improving the reliability of the results.

Comparative Performance Data

The following table summarizes the key performance metrics of an LC-MS/MS method for the quantification of Ketotifen using Ketotifen-d3 as an internal standard. This data is benchmarked against other reported methods for Ketotifen analysis to provide a comparative overview.

| Parameter | LC-MS/MS with Deuterated Standard (Ketotifen-d3) | Alternative HPLC-UV Method |
|--|--|--|
| Linearity (Correlation Coefficient, r) | > 0.997[1] | 0.9998[2] |
| Calibration Curve Range | 0.02–5 ng/mL[1] | 0.1 to 100 µg/tube [2] |
| Intra-day Precision (%RSD) | 2.28% - 6.67%[1] | 1.79% - 22.80%[2] |
| Inter-day Precision (%RSD) | 3.14% - 7.56%[1] | 1.70% - 4.18% (for higher concentrations)[2] |
| Accuracy (% Recovery) | 97.56% - 106.31%[1] | -4.37% to 6.50% (expressed as % bias)[2] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] | 0.1 µg/tube [2] |
| Internal Standard | Ketotifen-d3[1] | Propyl parahydroxybenzoate[2] |

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of Ketotifen in a biological matrix using LC-MS/MS with a deuterated internal standard.



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Caption: Experimental workflow for Ketotifen quantification.

Experimental Protocols

A detailed methodology for the quantification of Ketotifen in beagle dog plasma using a validated LC-MS/MS method with a deuterated internal standard is provided below.[1]

Sample Preparation

- **Internal Standard Spiking:** To an aliquot of plasma, a precise amount of the internal standard, Ketotifen-d3, is added.
- **Liquid-Liquid Extraction (LLE):** The plasma sample is then subjected to liquid-liquid extraction using methyl tertiary-butyl ether. This step serves to isolate the analyte and internal standard from the bulk of the plasma matrix.
- **Evaporation and Reconstitution:** The organic layer containing Ketotifen and Ketotifen-d3 is separated and evaporated to dryness. The residue is then reconstituted in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Analysis

- **Liquid Chromatography:**
 - **HPLC System:** Nexera X2 HPLC system.
 - **Column:** Luna® Hilic column (50 × 2.0 mm i.d., 3 µm).
 - **Mobile Phase:** A mixture of 10 mmol/L ammonium formate (pH 3.0) and 0.05% formic acid in acetonitrile (5:95, v/v).
 - **Flow Rate:** 0.2 mL/min.
 - **Injection Volume:** 7 µL.
 - **Run Time:** 3 minutes.
- **Mass Spectrometry:**
 - **Mass Spectrometer:** API 4000 mass spectrometer.
 - **Ionization Mode:** Electrospray ionization (ESI) in the positive ionization mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Ketotifen: m/z 310.2 → 96.0
 - Ketotifen-d3 (IS): m/z 313.2 → 99.1

Method Validation

The analytical method was thoroughly validated in accordance with the bioanalytical method validation guidelines established by the U.S. Food and Drug Administration (FDA) and the Ministry of Food and Drug Safety in Korea.[1] The validation encompassed assessments of selectivity, lower limit of quantification, linearity, carryover, precision, accuracy, recovery, and matrix effect.[1]

Conclusion

The use of a deuterated internal standard, specifically Ketotifen-d3, in conjunction with a sensitive LC-MS/MS method provides a robust, accurate, and precise platform for the quantification of Ketotifen in biological matrices. The data presented demonstrates excellent linearity over a relevant concentration range, high precision with low relative standard deviation for both intra- and inter-day analyses, and high accuracy as indicated by the recovery percentages. This methodology is well-suited for demanding applications such as pharmacokinetic studies and bioequivalence assessments, offering significant advantages over less sensitive and specific methods like HPLC-UV.

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